oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate
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Overview
Description
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate involves multiple steps. Typically, the process begins with the preparation of the core structure, followed by the introduction of the hexyloxy and piperidinylmethyl groups. The final step involves the esterification with ethanedioate to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(1-piperidinyl)cyclohexyl ester
- Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester
Uniqueness
Compared to similar compounds, oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
143503-41-7 |
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Molecular Formula |
C26H42N2O8 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-10-17-29-22-13-11-12-21(18-22)25-24(27)30-23(20-28-16-4-2)19-26-14-8-7-9-15-26;3-1(4)2(5)6/h11-13,18,23H,3-10,14-17,19-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
InChI Key |
BFYAESICCLDSBH-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonyms |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propox yethyl ester, ethanedioate (1:1) |
Origin of Product |
United States |
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